6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester
Description
6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester is a halogenated arylboronic ester with the molecular formula C₁₂H₁₃BBrClFO₂ and a molecular weight of 347.40 g/mol . It is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl frameworks . The compound features bromo, chloro, and fluoro substituents at the 6-, 3-, and 2-positions of the phenyl ring, respectively. These electron-withdrawing halogens enhance the electrophilicity of the boron center, facilitating transmetalation in palladium-catalyzed reactions . Its pinacol ester moiety improves stability against hydrolysis compared to free boronic acids, making it advantageous for storage and handling .
Properties
IUPAC Name |
2-(6-bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWPYGROYADMQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 6-bromo-3-chloro-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate can be used to convert the boronic ester to the corresponding phenol.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the boronic ester to the corresponding borane.
Major Products:
Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of the arylboronic ester with an aryl halide.
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the corresponding borane.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₄BBrClFO₂
- Molecular Weight : 305.41 g/mol
- Structural Features : The compound features a phenyl ring substituted with bromine, chlorine, and fluorine atoms, alongside a boronic acid moiety. This unique arrangement enhances its reactivity in various chemical reactions, especially those involving carbon-carbon bond formation.
Scientific Research Applications
-
Synthetic Organic Chemistry
- Suzuki-Miyaura Coupling Reactions : The primary application of 6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester lies in its role as a reagent in Suzuki-Miyaura coupling reactions. It facilitates the formation of carbon-carbon bonds by reacting with various aryl halides or other coupling partners to form biaryl compounds.
- Building Block for Complex Molecules : This compound serves as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to participate in cross-coupling reactions makes it invaluable for constructing diverse molecular architectures .
-
Biological Research
- Enzyme Inhibition Studies : Research indicates that the compound can interact with biological targets, potentially acting as an inhibitor for specific enzymes. The presence of halogen substituents may influence its binding affinity and specificity, making it a candidate for drug design .
- Medicinal Chemistry : The compound is explored for its potential therapeutic applications due to its structural characteristics that allow it to function as an enzyme inhibitor. Studies focus on optimizing its use in drug development .
-
Material Science
- Advanced Materials Synthesis : Its reactivity also extends to the production of advanced materials, including polymers and nanomaterials, where boronic acids are utilized for creating cross-linked structures through dynamic covalent bonding.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- Drug Development : In medicinal chemistry research, derivatives of this compound have shown potential as enzyme inhibitors, leading to the development of new therapeutic agents targeting resistant pathogens.
- Material Synthesis : Research has demonstrated the successful use of this boronic acid derivative in creating novel polymeric materials through cross-coupling reactions, showcasing its versatility beyond traditional organic synthesis .
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Commercial Availability and Practical Considerations
- Purity and Pricing : The target compound is available at >97% purity (e.g., CymitQuimica, 2025), with bulk pricing subject to supplier (e.g., Combi-Blocks lists similar halogenated boronates at ~$12,000–$47,000/g) .
- Stability : Unlike nitrophenylboronic esters, which degrade rapidly with H₂O₂ (t½ < 30 min) , the target compound’s halogenated structure confers greater oxidative stability.
Biological Activity
6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester (CAS Number: 1451391-14-2) is a boronic acid derivative characterized by the presence of halogen substituents on a phenyl ring. Its molecular formula is C12H14BBrClFO2. While this compound does not exhibit inherent biological activity, it plays a significant role as a reagent in synthetic organic chemistry, particularly in Suzuki-Miyaura coupling reactions. This article explores its biological activity, potential applications, and research findings related to its mechanism of action.
The primary mechanism of action for 6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester involves its function as a reactant in cross-coupling reactions. The compound participates in the formation of carbon-carbon bonds through the following steps:
- Oxidative Addition : The palladium catalyst interacts with an aryl halide, forming a palladium-aryl complex.
- Transmetalation : The boronic acid transfers its aryl group to the palladium complex.
- Reductive Elimination : The catalyst is regenerated, releasing the coupled product.
This mechanism is critical for constructing complex organic molecules and has implications for drug design and development.
Biological Applications
Although 6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester does not have direct biological activity, it serves as a valuable intermediate in synthesizing biologically active compounds. Its ability to form stable carbon-carbon bonds makes it essential in developing new therapeutic agents and pharmaceuticals. Notably, compounds synthesized using this boronic acid derivative may exhibit various biological activities depending on their specific structures and functionalities.
Comparative Analysis with Similar Compounds
The uniqueness of 6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester lies in its specific combination of halogen substituents, which influence its electronic properties and reactivity. Below is a comparison with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester | 1451391-12-0 | Similar halogenated structure; different position |
| 6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester | 1451391-13-1 | Contains a methoxy group; affects reactivity |
| 3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester | 1257647-82-7 | Contains dual boron functionality; different reactivity profile |
These comparisons highlight how variations in substituents can significantly alter the reactivity and potential applications of boronic acid derivatives.
Case Studies and Research Findings
Research into the interactions of 6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester primarily focuses on its reactivity with biological targets. Studies have shown that the unique arrangement of halogens may influence binding affinity and specificity toward particular enzymes or receptors. Understanding these interactions is crucial for optimizing the compound's use in drug design.
For instance, in studies involving various arylboronic acids, it was found that modifications to the boron moiety could enhance reactivity towards electrophilic partners, leading to improved yields in Suzuki-Miyaura coupling reactions . Furthermore, research has indicated that boronic acids can interact with biomolecules such as proteins and nucleic acids, potentially leading to novel therapeutic strategies .
Q & A
Basic Question: What are the optimal synthetic routes for preparing 6-bromo-3-chloro-2-fluorophenylboronic acid pinacol ester?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling, where halogenated aryl precursors undergo cross-coupling with boronic esters. A common approach involves:
- Using palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) to mediate the coupling.
- A base such as Na₂CO₃ in a biphasic solvent system (e.g., acetonitrile/water) to activate the boronic ester .
- Transesterification of the boronic acid with pinacol under anhydrous conditions to stabilize the boron center .
Key Considerations: Monitor reaction progress via TLC or LC-MS to ensure complete conversion of the halogenated aryl precursor.
Advanced Question: How do the positions of bromine, chlorine, and fluorine substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The regiochemistry of halogens (Br at position 6, Cl at 3, F at 2) impacts electronic and steric effects:
- Electron-withdrawing effects: Fluorine’s inductive effect deactivates the ring, potentially slowing coupling but improving selectivity for meta-substituted partners.
- Steric hindrance: Chlorine at position 3 may hinder coupling at adjacent positions, directing reactions to the para position of the boron group.
- Validation: Use computational tools (DFT) to map charge distribution or conduct Hammett studies to quantify substituent effects .
Basic Question: What purification techniques are recommended for isolating this boronic ester?
Methodological Answer:
- Column chromatography using silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to separate unreacted precursors.
- Recrystallization from a non-polar solvent (e.g., hexane/dichloromethane) to enhance purity .
- Quality control: Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Advanced Question: How can conflicting reactivity data in cross-coupling literature be resolved?
Methodological Answer:
Contradictions often arise from variations in:
- Catalyst systems: Test Pd(OAc)₂ with ligands like SPhos or Xantphos to improve efficiency for sterically hindered substrates .
- Solvent polarity: Compare reaction rates in THF (non-polar) vs. DMF (polar) to optimize electronic compatibility.
- Base strength: Replace Na₂CO₃ with Cs₂CO₃ for stronger activation in sluggish reactions .
Case Study: If coupling fails with Pd(PPh₃)₄, switch to Buchwald-Hartwig conditions with BrettPhos ligand .
Basic Question: What analytical methods are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy: Use ¹⁹F NMR to confirm fluorine substitution (δ ~ -110 ppm for aryl-F) and ¹¹B NMR to verify boronic ester integrity (δ ~ 30 ppm) .
- Mass spectrometry: ESI-MS or MALDI-TOF to confirm molecular weight (C₁₂H₁₄BBrClFO₂; MW 335.41 g/mol) .
- X-ray crystallography: Resolve regiochemical ambiguities in solid-state structures (if crystallizable) .
Advanced Question: How can sequential functionalization of the boronic ester be achieved?
Methodological Answer:
Leverage orthogonal reactivity of substituents:
Bromine: Perform Miyaura borylation to install additional boron groups.
Fluorine: Utilize SNAr reactions with amines or thiols at elevated temperatures.
Chlorine: Cross-couple via Ullmann or Buchwald-Hartwig amination .
Example: After Suzuki coupling, deprotect the boronic ester with HCl/MeOH and react with Grignard reagents for C-C bond diversification .
Basic Question: What are the recommended storage conditions to ensure stability?
Methodological Answer:
- Store under inert atmosphere (argon) at -20°C to prevent hydrolysis of the boronic ester.
- Use anhydrous solvents (e.g., THF, DCM) for dissolution to avoid moisture-induced degradation .
Advanced Question: How can computational modeling predict this compound’s behavior in catalytic systems?
Methodological Answer:
- Perform DFT calculations to map electron density at the boron center and predict coupling rates.
- Simulate transition states using software (Gaussian, ORCA) to identify steric clashes between substituents and catalysts .
- Validate models with kinetic isotope effect (KIE) studies or Hammett plots .
Basic Question: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Use PPE (gloves, goggles) due to potential toxicity from halogenated aromatics.
- Avoid exposure to oxidizing agents (e.g., peroxides) to prevent decomposition .
Advanced Question: How does this boronic ester compare to analogs in enzyme inhibition studies?
Methodological Answer:
- Binding studies: Use surface plasmon resonance (SPR) or ITC to compare affinity with analogs lacking Cl or F.
- Structural insights: Co-crystallize with target enzymes (e.g., kinases) to map halogen-bonding interactions .
- SAR: Replace Br with I or CF₃ to assess steric/electronic effects on inhibitory potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
